molecular formula C11H12N2O B2756840 1-(phenethyloxy)-1H-imidazole CAS No. 131468-91-2

1-(phenethyloxy)-1H-imidazole

Cat. No. B2756840
Key on ui cas rn: 131468-91-2
M. Wt: 188.23
InChI Key: YOXKWAWZKIDXSP-UHFFFAOYSA-N
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Patent
US04528195

Procedure details

Chloromethyl benzyl ether (32.3 g, 0.2 mol) was added dropwise to a stirred, boiling solution of imidazole (13.6 g, 0.2 ml) and ethanolic sodium ethoxide (prepared from sodium (4.6 g, 0.2 mol) in dry ethanol (150 ml)). Following the addition, the reaction mixture was stirred and heated under reflux for 8 h.
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](OCCl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:11]1[CH:15]=[CH:14][N:13]=[CH:12]1.[O-:16][CH2:17]C.[Na+]>>[C:2]1([CH2:1][CH2:17][O:16][N:11]2[CH:15]=[CH:14][N:13]=[CH:12]2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
32.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCl
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
[O-]CC.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 h.
Duration
8 h

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)CCON1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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